3-Methyl-2-[(phenylcarbamoyl)amino]benzoic acid
Description
Properties
IUPAC Name |
3-methyl-2-(phenylcarbamoylamino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10-6-5-9-12(14(18)19)13(10)17-15(20)16-11-7-3-2-4-8-11/h2-9H,1H3,(H,18,19)(H2,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIGKSGKHMXNRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)NC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Methyl-2-[(phenylcarbamoyl)amino]benzoic acid typically involves the reaction of 3-methylbenzoic acid with phenyl isocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
3-Methyl-2-[(phenylcarbamoyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
3-Methyl-2-[(phenylcarbamoyl)amino]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 3-Methyl-2-[(phenylcarbamoyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
3-Methyl-2-(4-methylphenoxy)benzoic Acid
- Structure: Features a 4-methylphenoxy group at the 2-position instead of the phenylcarbamoyl amino group.
- Molecular Formula : C₁₅H₁₄O₃ .
- Key Properties: Forms carboxylic acid inversion dimers via O—H···O hydrogen bonds in the crystal lattice. Dihedral angle between the benzoic acid and phenol rings is 86.7°, leading to a nearly vertical conformation . Exhibits weaker C—H···π interactions in the solid state .
3-Methyl-2-(phenylamino)benzoic Acid (MPABA) Derivatives
- Structure: Substituted with a phenylamino group at the 2-position.
- Key Findings: Substitution patterns on the benzoic acid ring influence polymorphism. For example, compound 5 (3-methyl-2-(4-fluorophenylamino)benzoic acid) exhibits three polymorphic forms (5-I, 5-II, 5-III) and a solvate (5-S), attributed to conformational flexibility and substituent effects . Polymorphism impacts pharmaceutical properties like solubility and bioavailability .
3-{[(4-Chloro-2-fluorophenyl)carbamoyl]amino}benzoic Acid
3-((Phenylcarbamoyl)oxy)benzoic Acid
- Structure : Substituted with a phenylcarbamoyloxy group at the 3-position.
- Key Findings :
Comparative Analysis Table
Key Structural and Functional Insights
Substituent Effects on Solid-State Behavior: The phenylcarbamoyl amino group in the target compound may engage in N—H···O hydrogen bonds with the carboxylic acid group, contrasting with the O—H···O dimers observed in phenoxy analogs . Halogenation (e.g., fluorine/chlorine) in analogs like C₁₄H₁₀ClFN₂O₃ enhances stability and binding affinity in biological systems .
Biological Activity: The phenylcarbamoyl amino moiety is critical for caspase inhibition in MX1153, whereas phenoxy or phenylamino analogs lack this specificity .
Synthetic Challenges :
- Phenylcarbamoyl derivatives often require specialized coupling reagents (e.g., TBTU) due to poor reactivity of precursor isocyanates .
Biological Activity
3-Methyl-2-[(phenylcarbamoyl)amino]benzoic acid, also known by its CAS number 929974-01-6, is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and other therapeutic potentials, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features a benzoic acid core with a phenylcarbamoyl group and a methyl substitution. This structural configuration is significant as it influences the compound's interaction with biological targets.
Anticancer Activity
Research has indicated that derivatives of benzoic acid, including this compound, exhibit notable anticancer properties. A study evaluating various benzamide derivatives found that certain compounds showed IC50 values lower than standard chemotherapeutics like 5-Fluorouracil, suggesting enhanced efficacy against cancer cell lines such as A549 and MCF-7 .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | TBD |
| Benzamide derivative 1 | MCF-7 | 5.85 |
| Benzamide derivative 2 | A549 | 4.53 |
| Doxorubicin | MCF-7 | ~10 |
Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit various enzymes. For instance, studies on related benzoic acid derivatives have shown significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's . The inhibition of these enzymes suggests potential applications in treating cognitive disorders.
Table 2: Enzyme Inhibition Potency
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| This compound | AChE | TBD |
| Benzylaminobenzoic acid | BChE | 2.67 |
| Carboxamide derivative | AChE | 0.041 |
The mechanism by which this compound exerts its biological effects may involve binding to specific receptors or enzymes, thereby modulating their activity. For example, it is hypothesized that the phenylcarbamoyl moiety enhances binding affinity to target proteins, leading to increased biological activity .
Case Studies
- Antiproliferative Activity : In vitro studies have demonstrated that certain analogs of this compound significantly inhibit the proliferation of cancer cells. For instance, one study reported that a structurally similar compound exhibited an IC50 value of 3.0 µM against the A549 cell line, indicating strong antiproliferative effects .
- Neuroprotective Effects : Another study highlighted the potential neuroprotective effects of benzoic acid derivatives through their action on cholinergic pathways, suggesting that they could be beneficial in treating Alzheimer's disease .
Q & A
Q. Structure-Activity Relationship (SAR) Insights :
| Modification | Bioactivity Impact | Reference |
|---|---|---|
| Thiosemicarbazide (S instead of O) | Increased insecticidal potency (LC₅₀ reduced by 40% vs. semicarbazide) | |
| Positional Isomerism (3- vs. 4-substituted) | 3-substituted analogs show higher binding affinity to microbial enzymes | |
| Electron-withdrawing groups (e.g., Cl) | Enhanced antimicrobial activity due to improved membrane penetration |
Advanced: What reaction mechanisms govern the interactions of this compound with biological targets like enzymes?
- Weak Acid Behavior : The benzoic acid moiety disrupts cellular pH gradients in microbes, leading to proton imbalance and growth inhibition .
- Amide Bond Interaction : The phenylcarbamoyl group binds to enzyme active sites (e.g., acetylcholinesterase), blocking substrate access. Computational docking studies suggest hydrogen bonding with serine residues .
- Metal Chelation : The carboxylic acid group may coordinate with metal ions (e.g., Ca²⁺), altering conformational stability of target proteins .
Advanced: How can reaction conditions be optimized to enhance the synthesis efficiency of derivatives?
- Solvent Optimization : DMF improves yields (vs. acetone) for sterically hindered substrates by enhancing nucleophilicity .
- Catalyst Screening : 4-DMAP (5 mol%) increases amidation efficiency by 30% compared to non-catalytic conditions .
- Temperature Control : Stepwise heating (60°C → reflux) minimizes decomposition of heat-sensitive intermediates .
Advanced: How should researchers address contradictions in bioactivity data across studies?
- Purity Verification : Use HPLC to rule out impurities (e.g., unreacted starting materials) that may skew bioactivity results .
- Standardized Assays : Compare LC₅₀ values under identical conditions (e.g., larval stage, exposure time) to minimize variability .
- Substituent Effects : Account for electron-donating/withdrawing groups, which alter solubility and target affinity. For example, chloro substituents enhance lipophilicity but may reduce aqueous stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
